1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
This compound is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
The pyrrolidine ring is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .Scientific Research Applications
Bioactive Molecules with Pyrrolidine Derivatives
Researchers have identified bioactive compounds containing the pyrrolidine ring and its derivatives:
Cathinone Derivatives and Nitrogen Incorporation
In the context of cathinone derivatives, nitrogen atoms can be incorporated into the pyrrolidine ring, leading to diverse compounds .
Other Applications
Beyond drug discovery, pyrrolidine subunits have applications in:
Mechanism of Action
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-6(2)9-12-13-10(16-9)14-5-3-4-7(14)8(11)15/h6-7H,3-5H2,1-2H3,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUNWBVRNHFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
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